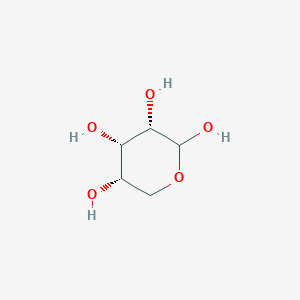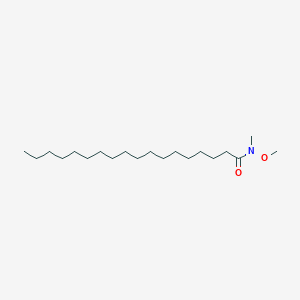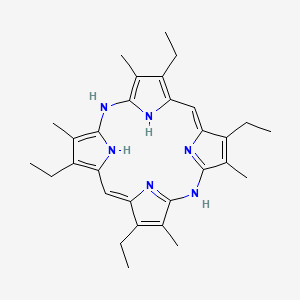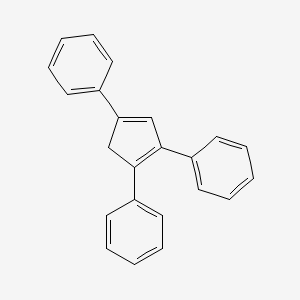
1,2,4-Triphenyl-1,3-cyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triphenyl-1,3-cyclopentadiene is an organic compound that belongs to the class of cyclopentadienes It is characterized by the presence of three phenyl groups attached to a cyclopentadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Triphenyl-1,3-cyclopentadiene can be synthesized through various methods. One common approach involves the reaction of diphenylacetylene with methylchromium systems, which leads to the formation of the desired compound . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions, forming six-membered rings.
Substitution Reactions: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienophiles with electron-attracting groups and are conducted under controlled temperatures.
Substitution Reactions: Common reagents include halogens and Lewis acids.
Major Products Formed
Cycloaddition Reactions: Formation of cyclohexene derivatives.
Substitution Reactions: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1,2,4-Triphenyl-1,3-cyclopentadiene has several applications in scientific research:
Materials Science: Employed in the fabrication of blue-emitting devices due to its unique electronic properties.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,2,4-Triphenyl-1,3-cyclopentadiene involves its ability to participate in cycloaddition and substitution reactions. The compound’s phenyl groups and conjugated system allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar structure but with an additional phenyl group.
Cyclopentadiene: Lacks the phenyl groups and has different reactivity.
Uniqueness
1,2,4-Triphenyl-1,3-cyclopentadiene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it valuable for specific applications in materials science and catalysis.
Propriétés
Numéro CAS |
5074-28-2 |
|---|---|
Formule moléculaire |
C23H18 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(2,4-diphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-16H,17H2 |
Clé InChI |
SCQHIRLGCKARRE-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


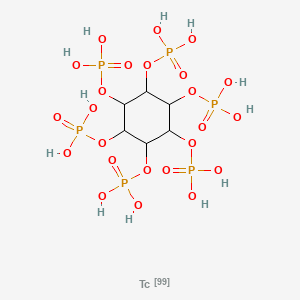
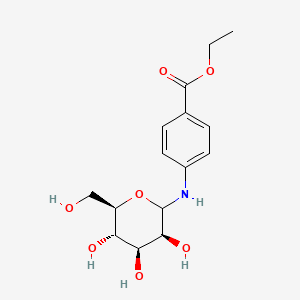
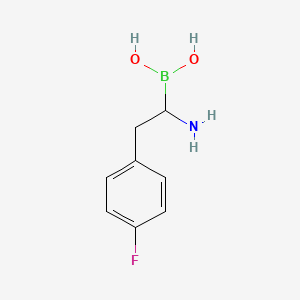


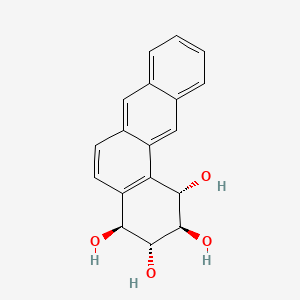
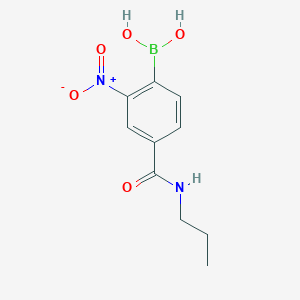
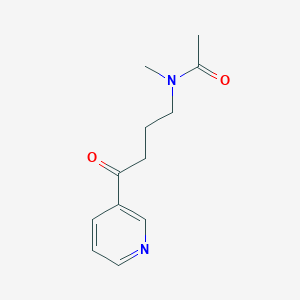
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)

